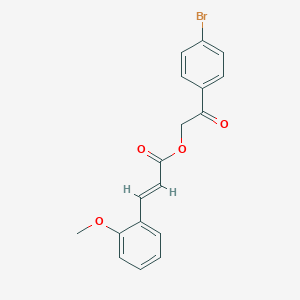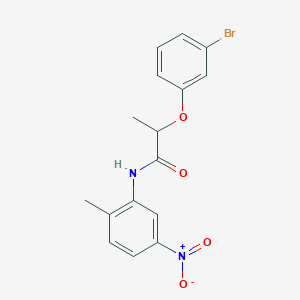
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate, also known as BPOE-MA, is a chemical compound that belongs to the family of acrylates. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been used in the development of novel drugs for the treatment of various diseases such as cancer, arthritis, and viral infections.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate also inhibits the growth of cancer cells by inducing apoptosis. Furthermore, 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been found to have a low toxicity profile in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has been found to have a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate. One of the directions is to explore its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its therapeutic potential. Additionally, future studies can focus on improving the solubility of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate to make it more suitable for certain experiments.
Conclusion:
In conclusion, 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, antitumor, and antiviral properties and has been used in the development of novel drugs for the treatment of various diseases. 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate has several advantages for lab experiments, such as its easy synthesis and low toxicity profile. However, its low solubility in water can be a limitation. Future research can focus on exploring its potential as a drug candidate and improving its solubility.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate involves the reaction between 2-(4-bromophenyl)-2-oxoethyl acrylate and 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 2-(4-bromophenyl)-2-oxoethyl 3-(2-methoxyphenyl)acrylate as a white crystalline solid with a high purity.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(2-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-17-5-3-2-4-14(17)8-11-18(21)23-12-16(20)13-6-9-15(19)10-7-13/h2-11H,12H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVAMNCNPZXDMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethyl-1-piperazinyl)-N-methyl-2-indanecarboxamide](/img/structure/B5178862.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)



![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
![1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5178917.png)


![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5178947.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)